ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring a piperidine-4-carboxylate core linked to a (5Z)-4-oxo-4,5-dihydro-1,3-thiazole moiety. The thiazole ring is substituted with a methylidene group connected to a 3-(3-ethoxyphenyl)-1-phenylpyrazole unit. Structural determination of such complex molecules often relies on X-ray crystallography facilitated by programs like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision . The ethoxyphenyl and phenyl substituents contribute to lipophilicity, while the piperidine ring may enhance solubility and bioavailability, making this compound a candidate for pharmacological studies.
Properties
Molecular Formula |
C29H30N4O4S |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C29H30N4O4S/c1-3-36-24-12-8-9-21(17-24)26-22(19-33(31-26)23-10-6-5-7-11-23)18-25-27(34)30-29(38-25)32-15-13-20(14-16-32)28(35)37-4-2/h5-12,17-20H,3-4,13-16H2,1-2H3/b25-18- |
InChI Key |
XUZIIDJKSUAYDN-BWAHOGKJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)OCC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate diketone.
Formation of the thiazole ring: This involves the reaction of a thioamide with a haloketone.
Coupling of the pyrazole and thiazole rings: This step involves the use of a suitable coupling reagent to link the two rings.
Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Final esterification: The final step involves the esterification of the carboxylic acid group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its antitumor properties. Research has indicated that derivatives of thiazolidinones, which share structural similarities with ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can effectively reduce cell viability in glioblastoma multiforme cells, indicating a promising avenue for cancer treatment .
Antimicrobial Activity
Another notable application of this compound is its antimicrobial potential. The thiazole moiety within the structure is known for contributing to antimicrobial activity. Various studies have indicated that compounds containing thiazole rings can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .
Synthesis and Structural Studies
The synthesis of this compound involves several organic reactions, including the formation of the pyrazole and thiazole rings. Understanding the synthesis pathways and structural characteristics through crystallography can provide insights into optimizing its biological activity .
Neuroprotective Effects
Recent investigations suggest that compounds similar to this compound may exhibit neuroprotective effects. The mechanism involves the modulation of neuroinflammatory pathways and protection against oxidative stress in neuronal cells . This opens up potential therapeutic avenues for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Ethyl 1-[(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Molecular Formula | C23H24N4O3S |
| Molecular Weight | 432.53 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that thiazole derivatives, including those similar to our compound, exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | 1.61 |
| Compound B | HT29 | 1.98 |
Thiazole derivatives have been linked to apoptosis induction in cancer cells, likely through the modulation of signaling pathways related to cell survival and proliferation .
Anticonvulsant Activity
Thiazole-containing compounds have also been evaluated for anticonvulsant properties. A study demonstrated that certain thiazole analogs effectively reduced seizure activity in animal models. The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influenced anticonvulsant efficacy .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or neuronal excitability.
- Receptor Modulation : It can bind to receptors that regulate apoptotic pathways or neurotransmitter release.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Thiazolidinones : A systematic evaluation of thiazolidinone derivatives showed promising results in reducing glioblastoma cell viability through apoptosis induction .
- Antiproliferative Effects : Research highlighted the antiproliferative effects of thiazole derivatives on various cancer cell lines, suggesting that structural modifications can enhance activity against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
